molecular formula C151H185N49O83P14S14 B3319152 Miravirsen CAS No. 1072874-90-8

Miravirsen

货号 B3319152
CAS 编号: 1072874-90-8
分子量: 4897 g/mol
InChI 键: OSOOBMBDIGGTCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Miravirsen (INN; codenamed SPC3649) is an experimental drug for the treatment of hepatitis C, being developed by Santaris Pharma . It is antisense to a human microRNA called miR-122 . It is a modified oligonucleotide consisting of a chain of 15 nucleotides, the base sequence of which is designed to selectively bind to miR-122 .


Synthesis Analysis

This compound is composed of locked nucleic acid (LNAs) ribonucleotides interspaced throughout a DNA phosphorothioate sequence complementary to mature miR-122 . The LNA modifications endow the drug with high affinity for its target and provide resistance to nuclease degradation .


Molecular Structure Analysis

The complete base sequence of this compound is mC -d C - A -d T -dT- G - mU -dC-dA-mC-dA-mC-dT-mC-mC [ d = 2’-deoxy, m = 5-methyl, * = 2’-O,4’-C-methylene, i.e. bridged or “locked” sugar] with 3’→5’ thiophosphate linkages .


Chemical Reactions Analysis

This compound can inhibit the biogenesis of miR-122 . It forms an oligomeric complex with the HCV genome to stabilize it, thus promoting HCV replication in liver cells .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 4967.00 .

科学研究应用

抗丙型肝炎病毒活性

Miravirsen,一种 β-d-氧基锁定的核酸修饰的硫代磷酸酯反义寡核苷酸,靶向肝脏特异性 microRNA-122 (miR-122),并已证明对丙型肝炎病毒 (HCV) 具有显着的抗病毒活性。它对 HCV 1b 基因型复制子显示出有效性,并且在各种细胞培养模型中表现出较高的治疗指数,并且未观察到细胞毒性。此外,this compound 对对其他抑制剂具有抗性的 HCV 复制子表现出广泛的抗病毒活性,并且具有相对较高的抗性遗传屏障,使其成为一种有前景的抗病毒剂 (Ottosen 等人,2014)

临床试验和疗效

临床试验表明 this compound 在以剂量依赖性方式降低 HCV RNA 水平方面具有疗效。在 2a 期研究中,患有慢性 HCV 1 型感染的患者在每周接受 this compound 皮下注射后,HCV RNA 水平显着降低。这种降低持续到主动治疗期之后,并且未观察到病毒耐药或严重不良事件的证据,这突出了其作为治疗选择的潜力 (Janssen 等人,2013)

长期安全性和疗效

长期研究表明,this compound 作为慢性丙型肝炎患者的 microRNA 靶向治疗是安全有效的。接受 this compound 治疗然后接受聚乙二干扰素和利巴韦林治疗的患者获得了持续的病毒学反应,表明其长期有效性。此外,在接受 this compound 治疗的患者中未观察到与肝脏相关的并发症或肝细胞癌,这进一步支持了其安全性 (van der Ree 等人,2014)

作用机制和药物相互作用研究

This compound 通过将成熟的 miR-122 螯合在异源双链体中起作用,从而抑制其功能。这种机制通过靶向关键宿主因子而不是直接靶向病毒来间接降低 HCV RNA 水平。研究还表明,this compound 不与 HCV 治疗中使用的药物替拉普韦相互作用,表明药物相互作用的可能性较低。此特性特别有益,因为它扩大了其与其他 HCV 疗法联合使用的范围 (Persson 等人,2013)

MicroRNA-122 靶向和临床应用

This compound 靶向 miR-122,一种肝脏特异性 microRNA,这不仅对 HCV 复制至关重要,而且还为其在其他肝脏相关疾病中的应用开辟了途径。该药物调节 miR-122 的能力可能对 HCV 治疗之外产生影响,可能有助于管理各种肝病。这种潜力扩大了 this compound 在临床环境中的应用范围,值得进一步研究 (Qiu & Dai, 2014)

器官移植期间的新型递送

已经探索了正温体外肝灌注 (NEVLP) 等创新方法,在移植前将 this compound 递送至肝移植物。该策略旨在防止移植后 HCV 再感染,展示了 this compound 在移植医学中的独特应用。此类方法突出了 this compound 在改善 HCV 感染患者肝移植预后的潜力 (Goldaracena 等人,2017)

作用机制

MiR-122 ferries an argonaute protein to 5’-UTR region of viral RNA, where it binds, protecting the RNA from being destroyed by normally present nucleases; by binding to miR-122, Miravirsen removes that protection and the virus RNA can be destroyed .

安全和危害

In a phase 2a study at seven international sites, the safety and efficacy of Miravirsen were evaluated in 36 patients with chronic HCV genotype 1 infection . This compound resulted in a dose-dependent reduction in HCV RNA levels that endured beyond the end of active therapy .

未来方向

Miravirsen (SPC3649), the world’s first miRNA drug candidate, which is currently in clinical testing, was applied to treat hepatitis C in Phase II clinical trials in 2017 . Given its promising results, it is expected to continue to be a focus of research in the future .

属性

IUPAC Name

1-[4-[[3-[[3-(2-amino-6-oxo-1H-purin-9-yl)-7-[[7-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[3-(4-amino-2-oxopyrimidin-1-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-3-(6-aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C151H185N49O83P14S14/c1-60-26-193(140(215)182-119(60)203)87-21-66(74(258-87)34-245-290(225,304)281-110-102-130(199-58-171-94-114(161)165-55-168-117(94)199)268-150(110,44-239-102)50-252-291(226,305)272-65-20-86(187-13-6-79(153)174-134(187)209)256-72(65)33-243-286(221,300)277-105-97-125(262-144(105,37-201)38-234-97)189-15-8-81(155)176-136(189)211)271-285(220,299)241-30-73-67(22-88(257-73)194-27-61(2)120(204)183-141(194)216)273-293(228,307)253-51-151-45-240-103(131(269-151)200-59-172-95-118(200)180-132(162)181-123(95)207)111(151)283-297(232,311)254-52-149-43-238-101(129(267-149)196-29-63(4)122(206)185-143(196)218)109(149)280-289(224,303)244-32-71-64(19-85(255-71)186-12-5-78(152)173-133(186)208)270-284(219,298)242-31-76-69(24-90(260-76)197-56-169-92-112(159)163-53-166-115(92)197)275-294(229,308)249-47-147-41-236-99(127(265-147)191-17-10-83(157)178-138(191)213)107(147)279-288(223,302)247-36-77-70(25-91(261-77)198-57-170-93-113(160)164-54-167-116(93)198)276-295(230,309)250-48-146-40-235-98(126(264-146)190-16-9-82(156)177-137(190)212)106(146)278-287(222,301)246-35-75-68(23-89(259-75)195-28-62(3)121(205)184-142(195)217)274-292(227,306)251-49-148-42-237-100(128(266-148)192-18-11-84(158)179-139(192)214)108(148)282-296(231,310)248-46-145-39-233-96(104(145)202)124(263-145)188-14-7-80(154)175-135(188)210/h5-18,26-29,53-59,64-77,85-91,96-111,124-131,201-202H,19-25,30-52H2,1-4H3,(H,219,298)(H,220,299)(H,221,300)(H,222,301)(H,223,302)(H,224,303)(H,225,304)(H,226,305)(H,227,306)(H,228,307)(H,229,308)(H,230,309)(H,231,310)(H,232,311)(H2,152,173,208)(H2,153,174,209)(H2,154,175,210)(H2,155,176,211)(H2,156,177,212)(H2,157,178,213)(H2,158,179,214)(H2,159,163,166)(H2,160,164,167)(H2,161,165,168)(H,182,203,215)(H,183,204,216)(H,184,205,217)(H,185,206,218)(H3,162,180,181,207)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOOBMBDIGGTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3C4C(OC3(CO4)COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6C7C(OC6(CO7)CO)N8C=CC(=NC8=O)N)N9C=CC(=NC9=O)N)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC12COC(C1OP(=S)(O)OCC13COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC4=C(N=CN=C41)N)OP(=S)(O)OCC14COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=NC5=C(N=CN=C51)N)OP(=S)(O)OCC15COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC16COC(C1OP(=S)(O)OCC17COC(C1O)C(O7)N1C=CC(=NC1=O)N)C(O6)N1C=CC(=NC1=O)N)C(O5)N1C=CC(=NC1=O)N)C(O4)N1C=CC(=NC1=O)N)C(O3)N1C=C(C(=O)NC1=O)C)C(O2)N1C=NC2=C1N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C151H185N49O83P14S14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4897 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072874-90-8
Record name Miravirsen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072874908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miravirsen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12851
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。